molecular formula C9H17NO B15322797 3-(Cyclopentyloxy)pyrrolidine

3-(Cyclopentyloxy)pyrrolidine

Cat. No.: B15322797
M. Wt: 155.24 g/mol
InChI Key: YBYMABMYGBFEMI-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)pyrrolidine is a chemical compound featuring a pyrrolidine ring substituted with a cyclopentyloxy group at the third position. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is known for its significant role in medicinal chemistry due to its unique structural and stereochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentyloxy)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between a cyclopentanol derivative and a pyrrolidine precursor in the presence of a suitable catalyst can yield the desired compound . Another method includes the use of organocatalysts to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentyloxy)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopentyloxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a simpler structure.

    N-Methylpyrrolidine: A derivative with a methyl group at the nitrogen atom.

    Cyclopentylpyrrolidine: A compound with a cyclopentyl group directly attached to the pyrrolidine ring.

Uniqueness: 3-(Cyclopentyloxy)pyrrolidine stands out due to the presence of the cyclopentyloxy group, which imparts unique steric and electronic properties. This modification can enhance the compound’s biological activity and selectivity compared to its simpler analogs .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-cyclopentyloxypyrrolidine

InChI

InChI=1S/C9H17NO/c1-2-4-8(3-1)11-9-5-6-10-7-9/h8-10H,1-7H2

InChI Key

YBYMABMYGBFEMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2CCNC2

Origin of Product

United States

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